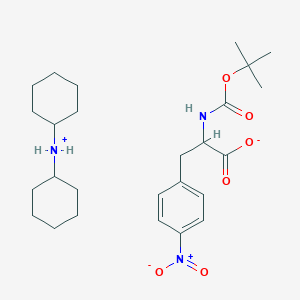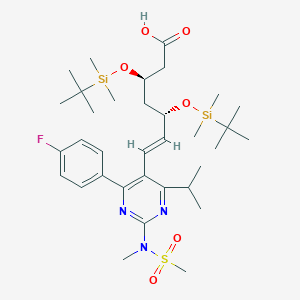![molecular formula C11H14F3NO2 B13722685 2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone is a synthetic organic compound characterized by the presence of a trifluoroacetyl group and a dimethylaminomethylene group attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoroacetylation of cyclohexanone using trifluoroacetic anhydride (TFAA) under mild reaction conditions . The reaction is often catalyzed by trifluoroacetic acid (TFA) and proceeds through the formation of an intermediate trifluoroacetyl cyclohexanone oxime, which undergoes Beckmann rearrangement to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes in microreactors to optimize reaction conditions and improve yield. The use of microreactors allows for precise control over reaction parameters such as temperature, concentration, and residence time, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone involves its interaction with molecular targets through the trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity . The dimethylaminomethylene group may also contribute to the compound’s reactivity by stabilizing intermediates and transition states during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(E)-[Dimethylaminomethylene]-5-(trifluoroacetyl)cyclopentanone: This compound has a similar structure but with a cyclopentanone ring instead of a cyclohexanone ring.
Trifluoromethylated ketones: These compounds share the trifluoroacetyl group and exhibit similar reactivity and applications.
Uniqueness
2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. The presence of both the trifluoroacetyl and dimethylaminomethylene groups allows for versatile chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C11H14F3NO2 |
|---|---|
Molekulargewicht |
249.23 g/mol |
IUPAC-Name |
(2E)-2-(dimethylaminomethylidene)-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H14F3NO2/c1-15(2)6-7-4-3-5-8(9(7)16)10(17)11(12,13)14/h6,8H,3-5H2,1-2H3/b7-6+ |
InChI-Schlüssel |
KPSZUCBQAYFOAY-VOTSOKGWSA-N |
Isomerische SMILES |
CN(C)/C=C/1\CCCC(C1=O)C(=O)C(F)(F)F |
Kanonische SMILES |
CN(C)C=C1CCCC(C1=O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,13S,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13722614.png)

![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13722628.png)
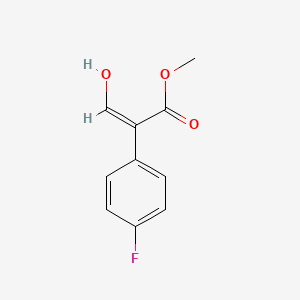
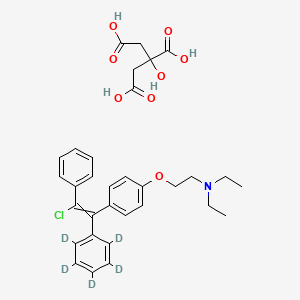

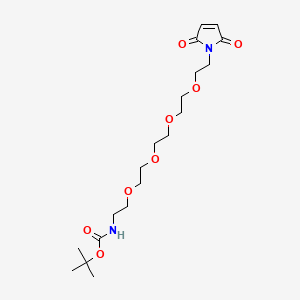

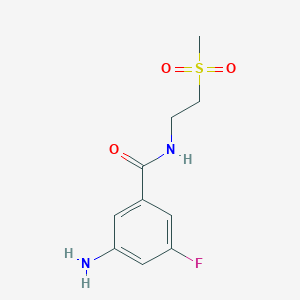
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)


